4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Description
The compound 4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a triazole-bearing benzamide derivative with a complex structure featuring:
- A 4-phenyl-1,2,4-triazole core.
- A 2-oxo-2-phenylethyl sulfanyl substituent at position 5 of the triazole ring.
- A 4-tert-butylbenzamide group attached via a methylene bridge to position 3 of the triazole.
Properties
IUPAC Name |
4-tert-butyl-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2S/c1-28(2,3)22-16-14-21(15-17-22)26(34)29-18-25-30-31-27(32(25)23-12-8-5-9-13-23)35-19-24(33)20-10-6-4-7-11-20/h4-17H,18-19H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRSPMBJJQKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The compound can be described by the following structural formula:
This structure indicates the presence of a triazole ring, which is often associated with diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. In a study screening a library of compounds on multicellular spheroids, triazole derivatives were identified as having potent anticancer effects against various cancer cell lines. The specific compound under consideration demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. The compound's structural features suggest potential efficacy against bacterial and fungal pathogens. While specific data on this compound's antimicrobial activity is limited, similar triazole-based compounds have shown promising results in inhibiting the growth of various microbial strains.
Analgesic and Anti-inflammatory Effects
In studies involving related compounds, analgesic and anti-inflammatory effects were observed. Compounds structurally similar to this compound were tested using models such as the writhing test and hot plate test. These tests indicated a significant reduction in pain response, suggesting that the compound may also possess similar analgesic properties .
Case Studies
- Anticancer Screening : A study published in 2019 identified novel anticancer compounds through high-throughput screening methods on multicellular spheroids. The study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against several cancer types .
- Toxicity Assessment : In acute toxicity studies involving related triazole compounds, no lethal effects were observed at therapeutic doses. Histopathological assessments indicated no significant organ damage, supporting the safety profile of these compounds for further development .
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on analogous structures.
Key Observations:
- The 2-oxo-2-phenylethyl sulfanyl group introduces a ketone functionality absent in analogs like 9g (), which may influence hydrogen bonding and metabolic stability .
Stability and Drug-Likeness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
